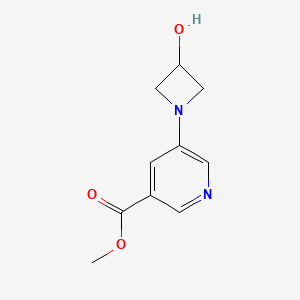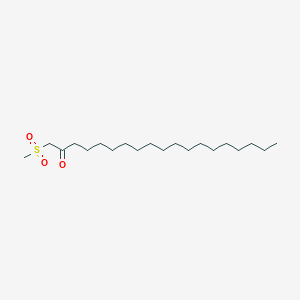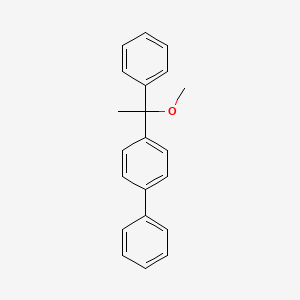
1-(Biphenyl-4-yl)-1-phenylethyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Biphenyl-4-yl)-1-phenylethyl methyl ether is an organic compound with the molecular formula C16H18O. It is known for its unique structure, which includes a biphenyl group and a phenylethyl group connected by a methyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-4-yl)-1-phenylethyl methyl ether typically involves the reaction of biphenyl-4-ylmethanol with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-(Biphenyl-4-yl)-1-phenylethyl methyl ether undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methyl ether group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halides, amines
Scientific Research Applications
1-(Biphenyl-4-yl)-1-phenylethyl methyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-yl)-1-phenylethyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Biphenyl-4-yl)-1-phenylethyl methyl ether can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups and chemical properties
Properties
CAS No. |
6337-76-4 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(1-methoxy-1-phenylethyl)-4-phenylbenzene |
InChI |
InChI=1S/C21H20O/c1-21(22-2,19-11-7-4-8-12-19)20-15-13-18(14-16-20)17-9-5-3-6-10-17/h3-16H,1-2H3 |
InChI Key |
LYVIVARUYGEBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


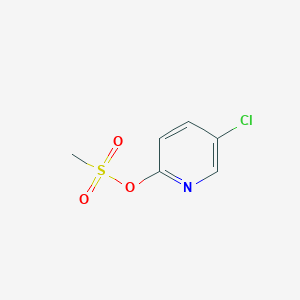
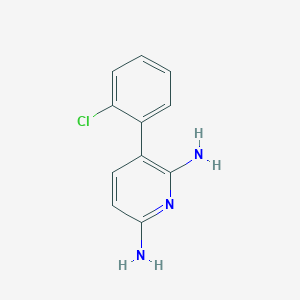
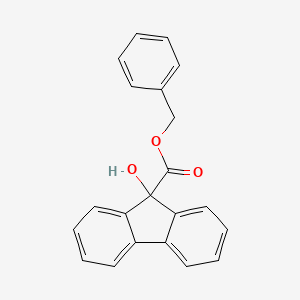
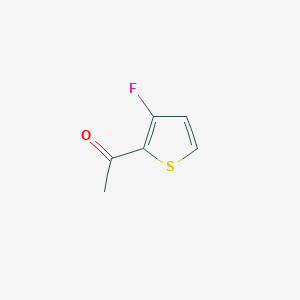
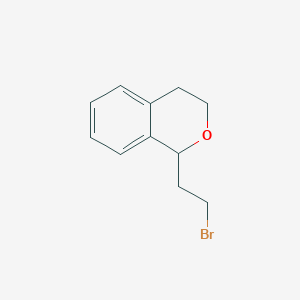
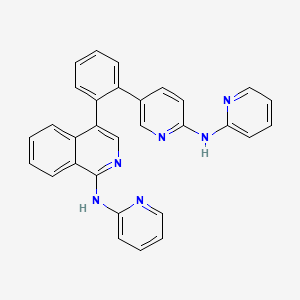
![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)
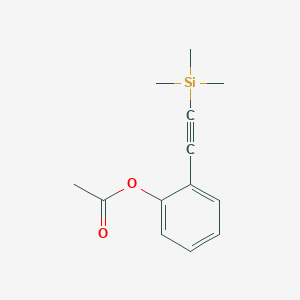

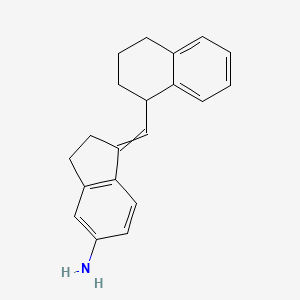
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)
